REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]1[CH2:14][CH2:13]OCC1>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:9])[C:13]2[CH:8]=[CH:2][CH:3]=[CH:4][C:5]=2[NH2:6])=[CH:4][CH:3]=1
|
Name
|
benzoxazine-2,4-dione
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The washing was concentrated further to a solid
|
Type
|
WASH
|
Details
|
Additional washing with cold ethyl ether (10 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(C1=C(C=CC=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |